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molecular formula C13H14N2S B8635900 4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine CAS No. 54029-74-2

4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine

Cat. No. B8635900
M. Wt: 230.33 g/mol
InChI Key: XZTAIJANGXIZIF-UHFFFAOYSA-N
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Patent
US03965113

Procedure details

3.5 G. of 2-acetamido-4-(p-methylthiophenoxy)-1-nitrobenzene is treated on the steam bath with 7 ml. 5N sodium hydroxide and 50 ml. methanol for 1 hour. The mixture is concentrated, diluted with water and the 2-amino-4-(p-methylthiophenoxy)-1-nitrobenzene filtered off. This material is treated in 18 ml. concentrated hydrochloric acid with 18 g. stannous chloride on the steam bath for 5 minutes. The mixture is cooled, decanted and the solid washed with 18 ml. 6N hydrochloric acid. The free base is liberated by treatment with potassium bicarbonate and extracted into chloroform. Evaporation of the chloroform leaves crystalline 1,2-diamino-4-(p-methylthiophenoxy)-benzene.
Name
2-acetamido-4-(p-methylthiophenoxy)-1-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([S:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:6]=1[N+:19]([O-])=O)(=O)C.[OH-].[Na+]>CO>[NH2:19][C:6]1[CH:7]=[CH:8][C:9]([S:11][C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[CH:10][C:5]=1[NH2:4] |f:1.2|

Inputs

Step One
Name
2-acetamido-4-(p-methylthiophenoxy)-1-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=CC(=C1)SC1=CC=C(C=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
the 2-amino-4-(p-methylthiophenoxy)-1-nitrobenzene filtered off
ADDITION
Type
ADDITION
Details
This material is treated in 18 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
the solid washed with 18 ml
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SC1=CC=C(C=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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